Welcome to the BenchChem Online Store!
molecular formula C16H14O4 B8597273 3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid

3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid

Cat. No. B8597273
M. Wt: 270.28 g/mol
InChI Key: ARPNBQDBKNKVII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07759527B2

Procedure details

A mixture of α-phenyl-4-hydroxy-3-methoxy cinnamic acid (0.0083 mol), NaHCO3 (10%, 5 mL), methylimidazole (2 mL) and polyethylene glycol (5 mL) were taken in a 100 ml round bottom flask fitted with a condenser. The flask was shaken well and placed inside the microwave oven and irradiated (200 W, 180° C.) for 10 minutes in parts. After completion of reaction, water added to the reaction mixture and solid precipitate formed were filtered and washed with water to obtain pure product (yield 96%) in most of the cases or further purified in silica-gel column with ethylacetate and hexane (40-60%); solid, (m.p. 132-134° C.); 1H NMR (CDCl3) δ 7.45 (2H, d, J=7.41 Hz), 7.32 (2H, m), 7.21 (1H, m), 7.02 (5H, m), 5.66 (1H, s), 3.89 (3H, s); 13C NMR (CDCl3) δ 146.7, 145.6, 137.6, 130.0, 128.7, 127.2, 126.5, 126.2, 120.5, 114.6, 108.3 and 55.9. HREIMS data: m/z [M+H]+ for C15H15O2, calculated=227.2840; observed=227.2826.
Quantity
0.0083 mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
polyethylene glycol
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7](=[CH:11][C:12]2[CH:17]=[CH:16][C:15]([OH:18])=[C:14]([O:19][CH3:20])[CH:13]=2)C(O)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([O-])(O)=O.[Na+].CC1NC=CN=1>O>[OH:18][C:15]1[CH:16]=[CH:17][C:12]([CH:11]=[CH:7][C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)=[CH:13][C:14]=1[O:19][CH3:20] |f:1.2|

Inputs

Step One
Name
Quantity
0.0083 mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)O)=CC1=CC(=C(C=C1)O)OC
Name
Quantity
5 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
2 mL
Type
reactant
Smiles
CC=1NC=CN1
Name
polyethylene glycol
Quantity
5 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The flask was shaken well
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were taken in a 100 ml round bottom flask
CUSTOM
Type
CUSTOM
Details
fitted with a condenser
CUSTOM
Type
CUSTOM
Details
irradiated (200 W, 180° C.) for 10 minutes in parts
Duration
10 min
ADDITION
Type
ADDITION
Details
added to the reaction mixture and solid precipitate
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1)C=CC1=CC=CC=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.